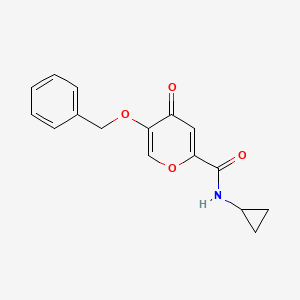![molecular formula C14H16F3NO3S2 B2762917 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415489-54-0](/img/structure/B2762917.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications in various diseases. In
Wirkmechanismus
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, improved cardiac function, and reduced inflammation. In vitro studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 increases the levels of cGMP in smooth muscle cells and platelets, leading to relaxation of the smooth muscle and inhibition of platelet aggregation. In vivo studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 improves cardiac function by increasing cardiac output and reducing pulmonary vascular resistance. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has several advantages for lab experiments, including its high potency, selectivity, and solubility. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been shown to be highly potent in vitro, with an IC50 value of 19 nM. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 is also highly selective for sGC, with minimal off-target effects. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 is highly soluble in water and other common solvents, making it suitable for use in various experimental systems. One limitation of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 is its short half-life, which may require frequent dosing in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691, including its potential therapeutic applications in other diseases, its combination with other drugs, and its use in different experimental systems. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has shown promise in the treatment of various diseases, but further studies are needed to determine its efficacy and safety in humans. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 may be used in combination with other drugs to enhance its therapeutic effects. Finally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 may be used in different experimental systems, such as cell culture models and animal models, to further explore its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 is a selective inhibitor of sGC that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been optimized to produce high yields and purity, making it suitable for large-scale production. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has several advantages for lab experiments, including its high potency, selectivity, and solubility. Future studies of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 may explore its potential therapeutic applications in other diseases, its combination with other drugs, and its use in different experimental systems.
Synthesemethoden
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 involves several steps, starting with the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(6-hydroxy-1,4-dithiepan-6-yl)methylamine to yield the desired product, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691. The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In pulmonary hypertension, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been shown to improve exercise capacity and reduce symptoms such as dyspnea and fatigue. In heart failure, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been shown to improve cardiac function and reduce mortality. In sickle cell disease, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide 73-6691 has been shown to reduce vaso-occlusive crises and improve quality of life.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S2/c15-14(16,17)21-11-3-1-10(2-4-11)12(19)18-7-13(20)8-22-5-6-23-9-13/h1-4,20H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHBRLAFZKDPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

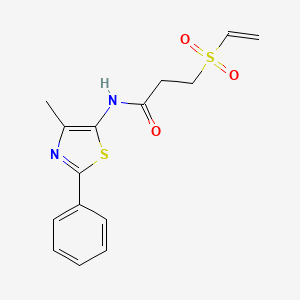
![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
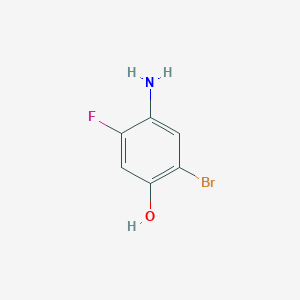
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
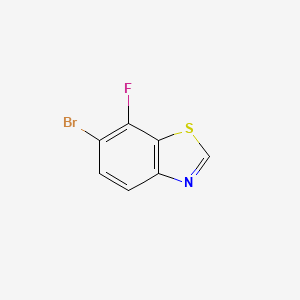
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
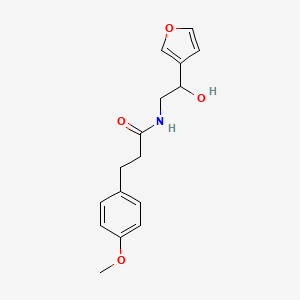
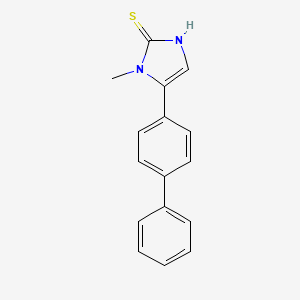
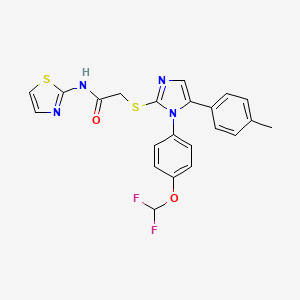
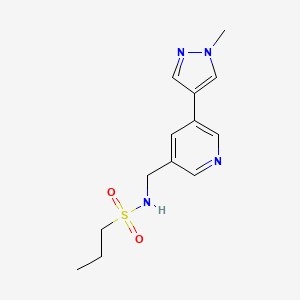
![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
